molecular formula C21H22ClN3S B11600824 [1-(2-chlorobenzyl)-1H-indol-3-yl](4-methylpiperazin-1-yl)methanethione

[1-(2-chlorobenzyl)-1H-indol-3-yl](4-methylpiperazin-1-yl)methanethione

Cat. No.: B11600824
M. Wt: 383.9 g/mol
InChI Key: XVAYDPIZANDVOF-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of 1-[(2-chlorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole typically involves multiple steps. One common synthetic route includes the Fischer indole cyclization, which involves the reaction of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include the use of glacial acetic acid and concentrated hydrochloric acid. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-[(2-Chlorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Indole derivatives, including the compound , have been associated with numerous pharmacological effects such as anti-inflammatory, anticancer, and neuroprotective activities. The presence of the piperazine group enhances its interaction with biological targets, making it a candidate for drug development.

Case Studies
A notable study highlighted the compound's potential as a modulator of norepinephrine and serotonin activity. This modulation is crucial for treating various conditions such as anxiety and depression, where serotonin reuptake inhibition is a common therapeutic strategy .

Biological Research

Mechanism of Action
Research indicates that the compound may act on multiple pathways involved in neurotransmission and cell signaling. The indole structure is known to interact with serotonin receptors, while the piperazine moiety can influence receptor binding affinities.

Experimental Findings
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural features have shown IC50 values in the micromolar range against breast and lung cancer cells .

Therapeutic Applications

Potential Uses in Treatment
Given its pharmacological profile, 1-(2-chlorobenzyl)-1H-indol-3-ylmethanethione could be explored for therapeutic applications in treating:

  • Depression and Anxiety Disorders: By modulating neurotransmitter levels.
  • Cancer Therapy: As part of combination therapies targeting specific cancer types.
  • Pain Management: Due to its potential anti-inflammatory properties.

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
Medicinal ChemistryModulation of neurotransmitter systemsTreatment for mood disorders
Biological ResearchCytotoxic effects on cancer cell linesCancer treatment strategies
Therapeutic UsesPossible applications in pain management and anti-inflammatory treatmentsImproved patient outcomes

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole involves its interaction with specific molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

1-[(2-Chlorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole can be compared with other indole derivatives such as:

Biological Activity

The compound 1-(2-chlorobenzyl)-1H-indol-3-ylmethanethione is a synthetic organic molecule characterized by its unique structural features, including an indole core and a piperazine moiety. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of the compound is C18H22ClN2SC_{18}H_{22}ClN_2S, with a molecular weight of approximately 348.99 g/mol. Its structure can be represented as follows:

Structure [1(2chlorobenzyl)1Hindol3yl](4methylpiperazin1yl)methanethione\text{Structure }[1-(2-\text{chlorobenzyl})-1H-\text{indol}-3-\text{yl}](4-\text{methylpiperazin}-1-\text{yl})\text{methanethione}

Pharmacological Properties

Indole derivatives, including this compound, are known for various biological activities. Some notable properties include:

  • Anticancer Activity : Indole derivatives have shown potential in inhibiting cancer cell proliferation. Studies indicate that the presence of the indole ring can enhance interactions with cellular receptors involved in cancer pathways.
  • Antimicrobial Effects : Research has demonstrated that compounds with indole structures exhibit antimicrobial properties against various pathogens, making them candidates for developing new antibiotics.
  • Neuroactive Properties : The piperazine component may contribute to neuroactivity, influencing neurotransmitter systems and potentially offering therapeutic effects in neurological disorders .

The biological activity of 1-(2-chlorobenzyl)-1H-indol-3-ylmethanethione is thought to arise from its ability to interact with multiple biological targets:

  • Receptor Binding : The indole moiety can bind to various receptors, including serotonin receptors, which play a crucial role in mood regulation and neuropharmacology.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered drug metabolism and enhanced therapeutic effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of related indole compounds, providing insights into the potential effects of 1-(2-chlorobenzyl)-1H-indol-3-ylmethanethione:

StudyFindings
Study 1Demonstrated significant anticancer activity in vitro against human cancer cell lines. The compound inhibited cell growth by inducing apoptosis via mitochondrial pathways .
Study 2Evaluated antimicrobial effects against Gram-positive and Gram-negative bacteria, showing promising results in reducing bacterial load.
Study 3Investigated neuroactive properties through receptor binding assays, suggesting modulation of serotonin receptors which may impact anxiety and depression models .

Properties

Molecular Formula

C21H22ClN3S

Molecular Weight

383.9 g/mol

IUPAC Name

[1-[(2-chlorophenyl)methyl]indol-3-yl]-(4-methylpiperazin-1-yl)methanethione

InChI

InChI=1S/C21H22ClN3S/c1-23-10-12-24(13-11-23)21(26)18-15-25(20-9-5-3-7-17(18)20)14-16-6-2-4-8-19(16)22/h2-9,15H,10-14H2,1H3

InChI Key

XVAYDPIZANDVOF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl

Origin of Product

United States

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